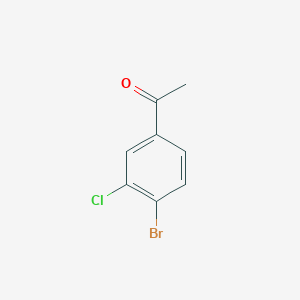

1-(4-Bromo-3-chlorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODIGXNJTHCLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625371 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-31-6 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-3-chlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-3-chlorophenyl)ethanone (CAS 3114-31-6): Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(4-bromo-3-chlorophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, a validated synthetic route via Friedel-Crafts acylation, detailed analytical characterization, and its strategic applications in the synthesis of complex pharmaceutical agents.

Introduction: A Versatile Building Block

This compound, with the CAS registry number 3114-31-6, is a halogenated aromatic ketone.[1][2] Its molecular structure, featuring a strategically substituted phenyl ring, makes it a valuable precursor in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions, along with a reactive ketone functional group, allows for a variety of subsequent chemical modifications. This versatility is particularly prized in medicinal chemistry, where it serves as a scaffold for the construction of intricate molecules with potential therapeutic activities.[3][4]

The bromine atom, for instance, is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[3] The ketone functionality can be readily transformed into other functional groups or used as a handle for constructing heterocyclic systems.[5] This guide will explore the synthesis and characterization of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in experimental work.

| Property | Value | Reference(s) |

| CAS Number | 3114-31-6 | [1][2] |

| Molecular Formula | C₈H₆BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| Boiling Point | 310 °C at 760 mmHg | [1] |

| Density | 1.566 g/cm³ | [1] |

| Flash Point | 142 °C | [1] |

| Appearance | Yellow powder | [1] |

Safety Information: this compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[6] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[7]

Reaction Mechanism and Regioselectivity

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the acetylating agent (acetyl chloride) to form a highly electrophilic acylium ion. The aromatic ring of 1-bromo-2-chlorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. Both bromine and chlorine are ortho, para-directing deactivators.[8] However, the position para to the bromine atom (and meta to the chlorine atom) is the most sterically accessible and electronically favored position for the incoming electrophile, leading to the formation of this compound as the major product.

Diagram of the Proposed Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of similar haloaromatic compounds.[8][9]

Materials:

-

1-Bromo-2-chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane, and cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

Add 1-bromo-2-chlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic region should display three distinct signals corresponding to the three protons on the phenyl ring. The proton ortho to the carbonyl group and adjacent to the chlorine atom is expected to appear as a doublet. The proton ortho to the bromine atom and adjacent to the chlorine will likely be a doublet of doublets, and the proton meta to the carbonyl group and ortho to the bromine will also be a doublet.[10][11]

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show a signal for the methyl carbon around 26-30 ppm and a signal for the carbonyl carbon around 195-200 ppm. The aromatic region will display six signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the attached substituents.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Absorption bands in the 1400-1600 cm⁻¹ region due to C=C stretching in the aromatic ring.

-

C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.[12][13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.[14] The major fragmentation pathway for aromatic ketones is the α-cleavage of the acyl group, leading to the formation of a stable acylium ion.[14][15] Therefore, a significant peak corresponding to the loss of a methyl radical (M-15) is anticipated. Further fragmentation may involve the loss of carbon monoxide (CO) from the acylium ion.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize different parts of the molecule.

For example, the bromo substituent can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.[3]

A notable application of structurally similar compounds is in the development of kinase inhibitors. For instance, 1-(4-bromo-3-fluorophenyl)ethanone is a key intermediate in the synthesis of inhibitors of the ERK1/2 signaling pathway, which is a critical regulator of cell proliferation and is often dysregulated in cancer.[16] The 4-bromo-3-halophenyl moiety serves as a crucial pharmacophore in these inhibitors.

Furthermore, the ketone functional group can be derivatized to form various heterocyclic structures, such as triazoles, which are known to exhibit a wide range of biological activities, including antifungal and antimicrobial properties.[5][17]

Diagram of Potential Synthetic Transformations

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. A comprehensive understanding of its analytical properties is essential for its effective use in the synthesis of novel and complex molecular architectures. The versatility of this building block, allowing for selective modifications at both the ketone and the aryl bromide positions, ensures its continued relevance in the quest for new therapeutic agents.

References

- Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. Available from: [Link]

- Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. Available from: [Link]

- New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available from: [Link]

- Friedel-Crafts Acetylation of Bromobenzene. Studylib.net. Available from: [Link]

- On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu. Available from: [Link]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]/Mass_Spectrometry/Fragmentation_Patterns)

- Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Available from: [Link]

- Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Available from: [Link]

- friedel-crafts acylation of benzene. Chemguide. Available from: [Link]

- mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

- Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available from: [Link]

- Mass fragmentation pattern for complexes 1-4. ResearchGate. Available from: [Link]

- Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Available from: [Link]

- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available from: [Link]

- This compound. American Elements. Available from: [Link]

- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

- Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)- - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

- p-Chlorophenacyl bromide. PubChem. Available from: [Link]

- Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Available from: [Link]

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

- Ethanone, 1-(4-bromophenyl)-. SIELC Technologies. Available from: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 13. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(4-Bromo-3-chlorophenyl)ethanone: Synthesis, Characterization, and Application in Kinase Inhibitor Development

Introduction

1-(4-Bromo-3-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both bromo and chloro moieties on the phenyl ring, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, comprehensive structural elucidation, and a notable application as a key building block in the development of targeted cancer therapeutics, specifically in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 3114-31-6 | [1][2] |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| Boiling Point | 310 °C at 760 mmHg | [1] |

| Density | 1.566 g/cm³ | [1] |

| Flash Point | 142 °C | [1] |

| Appearance | Solid | [3] |

Synthesis via Friedel-Crafts Acylation: A Mechanistic and Practical Approach

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. The reaction proceeds through the formation of a highly electrophilic acylium ion, generated in situ from the reaction of acetyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The 1-bromo-2-chlorobenzene substrate contains two halogen substituents that are deactivating yet ortho-, para-directing. The bromine atom, being larger and more polarizable, exerts a stronger para-directing influence, guiding the incoming acyl group to the 4-position, sterically the most accessible and electronically favored position. Dichloromethane is often chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants and the aluminum chloride complex. A low reaction temperature is initially maintained to control the exothermic reaction between acetyl chloride and aluminum chloride, preventing potential side reactions.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound. Each step is designed to ensure the integrity of the reaction and the purity of the final product.

| Step | Procedure | Rationale |

| 1. Reagent Preparation | To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath. | Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid catalyst. Cooling the reaction mixture controls the initial exothermic reaction. |

| 2. Acylium Ion Formation | Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature. | The slow addition of acetyl chloride ensures the controlled formation of the acylium ion and prevents a rapid increase in temperature. |

| 3. Electrophilic Aromatic Substitution | Add 1-bromo-2-chlorobenzene (1.0 eq) dropwise to the reaction mixture, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. | The substrate is added slowly to the pre-formed acylium ion to maximize the desired reaction and minimize side-product formation. The reaction is then allowed to proceed to completion at room temperature. |

| 4. Reaction Quenching | Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. | This step quenches the reaction by decomposing the aluminum chloride complex and protonating any remaining Lewis basic species. The acidic environment ensures the product remains in the organic phase. |

| 5. Extraction and Washing | Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. | Extraction isolates the product from the aqueous phase. The washing steps remove any remaining acid, unreacted starting materials, and inorganic salts. |

| 6. Drying and Concentration | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. | Removal of residual water is essential before solvent evaporation to prevent hydrolysis of the product. |

| 7. Purification | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. | Purification is necessary to remove any remaining impurities and obtain the final product in high purity. |

Structural Elucidation and Characterization

Confirmation of the chemical structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (-COCH₃) around 2.6 ppm. The aromatic region will display a complex splitting pattern for the three protons on the phenyl ring, consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | A resonance for the carbonyl carbon around 195 ppm. A peak for the methyl carbon around 26 ppm. Six distinct signals in the aromatic region (approximately 125-140 ppm), corresponding to the six carbons of the phenyl ring. |

| FTIR (cm⁻¹) | A strong absorption band for the carbonyl (C=O) stretch around 1690 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-Cl and C-Br stretching vibrations at lower wavenumbers.[4][5] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine and one chlorine atom (M, M+2, M+4 peaks). A prominent fragment ion corresponding to the acylium ion [M-CH₃]⁺. Another significant fragment from the loss of the acetyl group, resulting in the bromochlorophenyl cation.[6][7] |

Application in Drug Development: Synthesis of Lorlatinib

This compound is a critical starting material in the multi-step synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor.[8] Lorlatinib is used in the treatment of specific types of non-small cell lung cancer (NSCLC).[8] The synthesis of Lorlatinib showcases the importance of this chemical intermediate in constructing complex, biologically active molecules.[8][9][10]

The initial steps in the synthesis of a key intermediate for Lorlatinib involve the transformation of this compound. A crucial transformation is the enantioselective reduction of the ketone to a chiral alcohol, which sets a key stereocenter in the final drug molecule.[8] This is often achieved using biocatalytic methods or chiral reducing agents.[8]

Workflow for the Initial Stage of Lorlatinib Intermediate Synthesis

The following diagram illustrates the pivotal role of this compound in the early stages of a synthetic route towards a Lorlatinib intermediate.

Caption: Initial steps in the synthesis of a key Lorlatinib intermediate.

This workflow highlights the transformation of the ketone functionality of this compound into a chiral alcohol, a critical step that introduces stereochemistry into the molecule, which is essential for the biological activity of the final drug. This intermediate then undergoes several further transformations to construct the complex macrocyclic structure of Lorlatinib.[8]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The structural features of this molecule have been thoroughly characterized by modern spectroscopic methods, confirming its identity and purity. Its role as a key intermediate in the synthesis of the potent kinase inhibitor Lorlatinib underscores its importance in the development of life-saving pharmaceuticals. This guide provides a comprehensive technical overview to support researchers in the synthesis, characterization, and application of this valuable chemical building block.

References

- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

-

Patsnap. (n.d.). Preparation method of key intermediate of lorlatinib. Eureka. Retrieved from [Link]

- Wang, L., et al. (2017). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.

- Johnson, T. A., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development.

- Jean-François, B., et al. (2025).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Rossino, G., et al. (2024). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its...

- SpectraBase. (n.d.). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.

- Ray, R., et al. (2013). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).

-

Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.

- ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Download Table.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook.

- AiFChem. (n.d.). 3114-31-6 | this compound.

- American Elements. (n.d.). This compound | CAS 3114-31-6.

- Ray, R., et al. (2013). Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).

- Slideshare. (n.d.).

- BLDpharm. (n.d.). 3114-31-6|this compound.

- CymitQuimica. (n.d.). This compound.

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- PubMed Central (PMC). (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC.

- Benchchem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.

- NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST WebBook.

- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

- PubMed Central (PMC). (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.

- PubMed. (2016). An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. PubMed.

- PubMed Central (PMC). (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Chegg.com. (2020). Solved The 13C NMR spectrum of 1-bromo-3-chloropropane.

- SpectraBase. (n.d.). Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)- - Optional[FTIR] - Spectrum.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3114-31-6|this compound|BLD Pharm [bldpharm.com]

- 3. 3114-31-6 | Ethanone, 1-(4-bromo-3-chlorophenyl)- - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(4-Bromo-3-chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the molecular weight, synthesis, and analytical characterization of 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the theoretical and practical aspects of determining the molecular weight of this compound, with a focus on mass spectrometry. Furthermore, it outlines a robust synthetic route via Friedel-Crafts acylation and discusses the principles of structural elucidation using nuclear magnetic resonance (NMR) spectroscopy. The guide emphasizes the importance of precise molecular weight determination in the context of pharmaceutical research and development, where compound identity and purity are paramount.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Its substituted phenyl ring provides a scaffold for the development of novel therapeutic agents. The presence of bromine and chlorine atoms offers sites for further chemical modification through various cross-coupling reactions, making it a valuable starting material for building diverse molecular libraries.

The precise molecular weight of any compound is a fundamental physical constant that is critical for its unambiguous identification and characterization. In drug discovery and development, accurate mass measurement is not merely a routine analysis; it is a cornerstone of regulatory compliance and ensures the integrity of scientific research. It plays a pivotal role in confirming the identity of synthesized compounds, identifying metabolites, and detecting impurities.

This guide will provide a detailed exploration of the molecular weight of this compound and the analytical techniques employed for its verification.

Core Properties and Molecular Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | , |

| Synonyms | 4'-Bromo-3'-chloroacetophenone | |

| CAS Number | 3114-31-6 | , |

| Chemical Formula | C₈H₆BrClO | , |

| Molecular Weight | 233.49 g/mol |

The molecular weight is calculated based on the atomic masses of its constituent elements: carbon, hydrogen, bromine, chlorine, and oxygen. It is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of various analytical data.

Synthesis of this compound via Friedel-Crafts Acylation

A common and efficient method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Reaction Principle

In this synthesis, 1-bromo-2-chlorobenzene is reacted with acetyl chloride in the presence of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-chlorobenzene to yield the desired product.

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone

Executive Summary

1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6) is a halogenated acetophenone derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its specific substitution pattern makes it a valuable building block for targeted molecular architectures. This guide provides an in-depth examination of the most logical and industrially relevant synthesis pathway for this compound: the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. We will dissect the underlying reaction mechanism, critically analyze the factors governing regioselectivity, present a detailed experimental protocol, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this synthesis.

Introduction and Chemical Identity

Overview of this compound

This compound is a disubstituted aromatic ketone. The strategic placement of the bromo and chloro substituents, combined with the reactive keto group, offers multiple avenues for further chemical modification. Its physical and chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3114-31-6 | [3] |

| Molecular Formula | C₈H₆BrClO | [3] |

| Molecular Weight | 233.49 g/mol | [3][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 4'-Bromo-3'-chloroacetophenone | [2][3] |

| Boiling Point | 310 °C at 760 mmHg | [3] |

| Density | 1.566 g/cm³ | [3] |

| Flash Point | 142 °C |[3] |

Significance and Applications

As a key intermediate, this compound is not typically an end-product but rather a foundational component for building more complex molecules. Its utility is primarily found in:

-

Pharmaceutical Synthesis: As a precursor for active pharmaceutical ingredients (APIs).

-

Agrochemical Development: In the creation of novel pesticides and herbicides.

-

Materials Science: For the synthesis of specialized polymers and organic materials.[1]

Synthesis Strategy: Retrosynthetic Analysis

The most direct and established method for forming an aryl ketone is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring.

A retrosynthetic analysis of the target molecule logically disconnects the bond between the aromatic ring and the acetyl group's carbonyl carbon. This leads back to a 1,2-disubstituted halobenzene and an acetylating agent.

Caption: Retrosynthetic approach for the target molecule.

This analysis identifies 1-bromo-2-chlorobenzene as the aromatic starting material and an acetyl cation (acylium ion), typically generated from acetyl chloride or acetic anhydride, as the electrophile.

The Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the chosen pathway.[5][7]

Reaction Mechanism

The reaction proceeds via a well-established three-step electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of acetyl chloride, creating a highly reactive acylium ion (CH₃CO⁺). This ion is a potent electrophile.[5][8]

-

Nucleophilic Attack: The π-electron system of the 1-bromo-2-chlorobenzene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

-

Deprotonation and Aromatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory). The abstracted proton combines with a chloride ion to form HCl gas.[8]

It is crucial to note that the AlCl₃ catalyst forms a complex with the product ketone, which is a Lewis base. Therefore, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion.[6]

Caption: Mechanism of Friedel-Crafts Acylation.

Controlling Regioselectivity

The critical challenge in this synthesis is directing the incoming acetyl group to the correct position on the 1-bromo-2-chlorobenzene ring. The final position of the acetyl group is governed by the directing effects of the existing halogen substituents.

-

Substituent Effects: Both chlorine and bromine are ortho-, para-directing groups due to their ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate at these positions.[8] However, they are deactivating overall due to their strong inductive electron-withdrawing effect.

-

Positional Analysis:

-

The bromine atom (at C1) directs incoming electrophiles to positions C2 (blocked), C4, and C6.

-

The chlorine atom (at C2) directs to positions C1 (blocked), C3, and C5.

-

-

Outcome: The primary site of substitution is position C4 (para to the bromine atom). This is the most favored position due to a combination of factors:

-

Electronic Activation: Position C4 is strongly activated by the para-directing bromine atom.

-

Steric Hindrance: The positions ortho to the halogens (C3 and C6) are more sterically hindered. Position C6, in particular, is flanked by the adjacent chlorine atom, making it less accessible.

-

Relative Deactivation: Bromine is slightly less deactivating than chlorine, meaning its directing influence is marginally stronger.

-

Therefore, the reaction yields This compound as the major product. Minor isomers, such as 1-(2-bromo-3-chlorophenyl)ethanone (from attack at C6), may be formed but can be separated during purification.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methodologies for Friedel-Crafts acylations.[8][10] All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Grade |

| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.45 | 0.10 | 19.15 g | Reagent |

| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 0.12 | 16.0 g | Anhydrous |

| Acetyl Chloride | CH₃COCl | 78.50 | 0.11 | 8.64 g (7.8 mL) | Reagent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | - | 50 mL | Concentrated |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | Saturated Sol. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Reagent |

| Ice | H₂O | 18.02 | - | ~300 g | - |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Detailed Procedure

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and cool the flask in an ice-water bath to 0-5 °C. Carefully and portion-wise, add the anhydrous aluminum chloride (16.0 g). The suspension will become warm and may evolve some HCl if the AlCl₃ has been exposed to moisture.

-

Electrophile Formation: Slowly add acetyl chloride (7.8 mL) dropwise from the dropping funnel to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 10 °C.

-

Substrate Addition: In the dropping funnel, dissolve 1-bromo-2-chlorobenzene (19.15 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC if desired.

-

Quenching: Prepare a beaker with crushed ice (~300 g) and concentrated hydrochloric acid (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This is a highly exothermic process that decomposes the aluminum chloride complex.[10]

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize residual acid - careful of CO₂ evolution), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region will display a characteristic pattern for the three protons on the substituted ring.

-

¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon around 195-200 ppm, a signal for the methyl carbon around 26 ppm, and six distinct signals for the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone will be present around 1680-1700 cm⁻¹.

Safety Considerations

-

Reagents: Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive, lachrymatory, and reacts with moisture. 1-Bromo-2-chlorobenzene is an irritant. All should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction: The reaction is exothermic and evolves large quantities of corrosive hydrogen chloride gas. It must be performed in a fume hood with an efficient trapping system for the off-gas.

-

Quenching: The quenching step is highly exothermic and must be performed slowly and with caution to control the release of heat and gas.

Conclusion

The synthesis of this compound is reliably achieved through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. The success of the synthesis hinges on a thorough understanding of the reaction mechanism, careful control of regioselectivity through the directing effects of the halogen substituents, and adherence to anhydrous reaction conditions. The detailed protocol and analytical guidance provided herein offer a robust framework for the successful laboratory-scale production of this valuable chemical intermediate.

References

- Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.

- Guidechem. (n.d.). Ethanone, 1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoro-.

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(3114-31-6) 1 H NMR.

- American Elements. (n.d.). This compound.

- BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

- Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- CoreSyn. (n.d.). 3114-31-6 - this compound.

- ResearchGate. (n.d.). 2-Bromo-1-(4-chlorophenyl)ethanone or....

- BLDpharm. (n.d.). 3114-31-6 | this compound.

- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.

- Organic Syntheses. (n.d.). 4-bromoacetophenone.

- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- Wikipedia. (n.d.). Bromochlorobenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-2-chlorobenzene 99 694-80-4.

- NIST. (n.d.). Benzene, 1-bromo-2-chloro-.

- Chem-Impex. (n.d.). 1-Bromo-2-chlorobenzene.

- AiFChem. (n.d.). 3114-31-6 | this compound.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 3114-31-6.

- BLDpharm. (n.d.). 37074-40-1 | 1-(4-Bromo-3-methylphenyl)ethanone.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. 3114-31-6 | this compound - AiFChem [aifchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 1-(4-Bromo-3-chlorophenyl)ethanone

This compound is a substituted acetophenone derivative that serves as a pivotal intermediate in the synthesis of a wide array of high-value organic compounds. Its di-halogenated phenyl ring, combined with the reactive keto group, provides a versatile scaffold for constructing complex molecular architectures. This makes it a sought-after building block in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection chemicals.[1][2] The precise arrangement of the bromo, chloro, and acetyl substituents dictates the regioselectivity of subsequent reactions, making a robust and well-characterized synthetic route essential for ensuring the purity and efficacy of the final products. This guide provides an in-depth technical analysis of the primary synthetic pathway, focusing on the critical selection of starting materials and the underlying chemical principles that govern the reaction.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthetic strategy begins with retrosynthesis. By conceptually breaking down the target molecule, this compound, we can identify the most viable starting materials. The most apparent disconnection is at the C-C bond between the aromatic ring and the acetyl group. This disconnection points directly to a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.

This retrosynthetic step suggests two primary components:

-

An activated acetylating agent, such as acetyl chloride or acetic anhydride, to provide the CH3CO- group.

-

A disubstituted benzene ring, specifically 1-bromo-2-chlorobenzene, which will act as the nucleophile.

The following diagram illustrates this logical disconnection and the resulting forward synthesis pathway.

Caption: Step-by-step workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried to remove any trace moisture.

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add a suitable anhydrous solvent, such as dichloromethane (DCM) or dichloroethane (DCE). Begin stirring and cool the suspension in an ice-water bath.

-

Substrate Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the cooled suspension.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30-45 minutes. The rate of addition should be controlled to manage the evolution of HCl gas. [3]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Quenching: Cool the reaction mixture again in an ice bath. Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and dissolves the inorganic salts. Caution: This step is highly exothermic and releases large volumes of HCl gas. [3]7. Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic extracts and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Safety, Handling, and Waste Disposal

Chemical safety is non-negotiable. A thorough risk assessment must be conducted before commencing any synthesis.

| Chemical | GHS Pictograms | Key Hazards | Handling Precautions |

| 1-Bromo-2-chlorobenzene | GHS07 | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. [4] | Wear gloves, safety glasses, and a lab coat. Handle in a fume hood. |

| Acetyl Chloride | GHS02, GHS05, GHS07 | Flammable liquid. Reacts violently with water. Causes severe skin burns and eye damage. [5][6][7] | Handle under an inert atmosphere in a well-ventilated fume hood. Use appropriate PPE, including acid-resistant gloves and a face shield. [7] |

| Aluminum Chloride (Anhydrous) | GHS05 | Reacts violently with water. Causes severe skin burns and eye damage. Corrosive to the respiratory tract. [8][9][10] | Handle in a fume hood, avoiding inhalation of dust. Store in a tightly sealed container in a dry place. Wear appropriate PPE. [11] |

| Dichloromethane (DCM) | GHS07, GHS08 | Suspected of causing cancer. Causes skin and eye irritation. | Use only in a well-ventilated fume hood. Avoid skin contact and inhalation. |

Waste Disposal:

-

Halogenated Organic Waste: All organic residues containing DCM and the bromochlorophenyl compounds must be collected in a designated halogenated waste container.

-

Aqueous Waste: The acidic and basic aqueous washes should be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. The selection of high-purity, anhydrous starting materials is critical to the success of this reaction. A deep understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the halogen substituents, allows the scientist to control the regioselectivity and maximize the yield of the desired product. Strict adherence to safety protocols, especially the management of anhydrous conditions and the highly reactive nature of the reagents, is essential for a safe and successful synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Laboratory Chemical Safety Summary (LCSS) for Aluminum trichloride. [Link]

-

Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24012, Aluminum Chloride. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6367, Acetyl chloride. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): ALUMINIUM CHLORIDE (ANHYDROUS). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene. [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 1-Bromo-2-chlorobenzene, 98+%. [Link]

-

Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. maths.tcd.ie [maths.tcd.ie]

- 4. 1-Bromo-2-chlorobenzene, 98+% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. carlroth.com [carlroth.com]

- 7. nj.gov [nj.gov]

- 8. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 9. study.com [study.com]

- 10. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]

- 11. LCSS: ALUMINUM TRICHLORIDE [web.stanford.edu]

An In-depth Technical Guide to the Solubility of 1-(4-Bromo-3-chlorophenyl)ethanone in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Bromo-3-chlorophenyl)ethanone, a halogenated acetophenone derivative. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, outlines predictive methodologies, and provides a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and guide formulation strategies.

Introduction to this compound

This compound (CAS No. 3114-31-6) is a substituted acetophenone with the chemical formula C₈H₆BrClO.[1][2] Its molecular structure, featuring a ketone functional group and a di-halogenated aromatic ring, suggests a moderate to low polarity. This class of compounds often serves as intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[3] Understanding the solubility of this intermediate is paramount for its effective use in reaction media, purification processes like crystallization, and for analytical characterization.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solute into a solvent is governed by fundamental thermodynamic principles.[4] The process can be conceptualized as three energetic steps:

-

Lattice Energy: Energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

-

Solvent Cavitation: Energy required to create a cavity in the solvent to accommodate a solute molecule (endothermic).

-

Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules (exothermic).[4]

The overall enthalpy of solution (ΔHsoln) is the sum of these energy changes. The solubility of a compound is also influenced by the change in entropy (ΔS), which typically increases as the ordered crystal lattice is disrupted.[4]

The widely cited principle of "like dissolves like" serves as a useful heuristic.[5][6] This rule suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes.[6]

Key factors influencing solubility include:

-

Polarity: The polarity of both the solute and solvent is a primary determinant.

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic (ΔH > 0).[7][8] However, in cases of exothermic dissolution (ΔH < 0), solubility can decrease with increasing temperature.[7][8]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility. For gaseous solutes, solubility increases with partial pressure, as described by Henry's Law.[9]

-

Molecular Size: Larger molecules can be more difficult to solvate, often leading to lower solubility.[10]

Physicochemical Properties of this compound

While a comprehensive, experimentally verified dataset for this compound is limited, we can infer its likely solubility behavior from its known properties and the properties of structurally similar compounds.

| Property | Value/Information | Source |

| CAS Number | 3114-31-6 | [11][12] |

| Molecular Formula | C₈H₆BrClO | [1][11] |

| Molecular Weight | 233.49 g/mol | [11][13] |

| Physical Form | Powder | [11] |

| Color | Yellow | [11] |

| Boiling Point | 310 °C | [11] |

| Density | 1.566 g/cm³ | [11] |

| Storage | Sealed in dry, Room Temperature | [11] |

Based on its structure—a halogenated aromatic ketone—this compound can be classified as a moderately polar compound. The carbonyl group (C=O) provides a polar site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. However, the large, non-polar aromatic ring substituted with hydrophobic halogens (Bromo- and Chloro- groups) will significantly contribute to its overall non-polar character.

Therefore, it is predicted to have:

-

Low solubility in highly polar protic solvents like water.

-

Moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions.

-

Good solubility in non-polar aromatic solvents (e.g., toluene) due to favorable π-π stacking interactions.

-

Lower solubility in very non-polar aliphatic solvents (e.g., hexane, cyclohexane).

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of this compound.[14]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials to ensure that a solid phase remains at equilibrium. A starting point is to add approximately 50-100 mg of the compound to each vial.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.[15]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic systems.[14] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification via HPLC:

-

Develop and validate an HPLC method for the quantification of this compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Analyze the diluted samples and determine their concentrations by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.

-

Octanol-Water Partition Coefficient (LogP): The LogP value is a measure of a compound's lipophilicity. While not a direct measure of solubility in organic solvents, a higher LogP value generally correlates with better solubility in non-polar organic solvents and lower solubility in water.

-

Hansen Solubility Parameters (HSP): This method decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide establishes a robust framework for both predicting and experimentally determining its solubility profile. Based on its molecular structure, it is anticipated to be soluble in moderately polar to non-polar organic solvents. For drug development and chemical synthesis applications requiring precise data, the detailed experimental protocol provided herein offers a reliable and scientifically sound methodology. The application of these principles and techniques will empower researchers to make informed decisions regarding solvent selection, leading to optimized processes and improved outcomes.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online Forum]. Available at: [Link]

-

JoVE. (2020). Solubility - Concept. [Video]. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [YouTube Video]. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

- University Course Material. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University Course Material. (n.d.).

- Chemistry LibreTexts. (n.d.). Solubility.

-

Wikipedia. (n.d.). Solubility. Available at: [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Video]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]

-

American Elements. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available at: [Link]

- ResearchGate. (2024). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Research Paper].

-

SIELC Technologies. (2018). 1-(4-Chlorophenyl)ethanone. Available at: [Link]

-

precisionFDA. (n.d.). 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE. Available at: [Link]

-

PubChem. (n.d.). p-Bromoacetophenone. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: Solubility - Concept [jove.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Solubility [chem.fsu.edu]

- 10. youtube.com [youtube.com]

- 11. This compound CAS#: 3114-31-6 [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 1-(4-Bromo-3-chlorophenyl)ethanone: From Procurement to Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the success of a research campaign. 1-(4-Bromo-3-chlorophenyl)ethanone, also known as 4'-Bromo-3'-chloroacetophenone, is a halogenated aromatic ketone that serves as a versatile and highly valuable building block. Its di-substituted phenyl ring, featuring electronically distinct chloro and bromo groups, offers chemists orthogonal handles for sequential, site-selective modifications. This guide provides an in-depth technical overview of this reagent, covering its commercial sourcing, quality assessment, and a practical application workflow, designed to empower researchers in their synthetic endeavors.

Physicochemical Properties & Characterization

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3114-31-6 | [1][2] |

| Molecular Formula | C₈H₆BrClO | [1][3][4] |

| Molecular Weight | 233.49 g/mol | [1][3][5] |

| Appearance | White to tan solid/powder | [3][4] |

| Boiling Point | ~310 °C at 760 mmHg | [1][5] |

| Melting Point | 79-86 °C | [4] |

| Density | ~1.566 - 1.6 g/cm³ | [1][6] |

| Flash Point | ~142 °C | [1][5] |

Note: Physical properties such as melting and boiling points can vary slightly between suppliers due to residual solvents or minor impurities.

Commercial Availability & Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research-scale and bulk quantity needs. When selecting a supplier, researchers should consider factors beyond price, including purity, available analytical data (Certificate of Analysis), and lead times.

| Supplier | Noted Purity | Typical Scale |

| Sigma-Aldrich (MilliporeSigma) | Varies by batch | Research quantities |

| BLD Pharmatech | Not specified | Research to bulk |

| American Elements | Can be produced to high purity (99%+) | Research to bulk |

| Apollo Scientific (via CymitQuimica) | ≥98% | Gram to 100g scale |

| Chem-Impex International | ≥99% (GC) | Research quantities |

| Various ECHEMI Traders | Typically ≥99% | Research to bulk |

This is not an exhaustive list but represents a cross-section of global suppliers. Researchers are encouraged to request quotes and Certificates of Analysis from multiple vendors.[3][4][7][8][9]

Technical Insights: Procurement and Quality Assessment

As a Senior Application Scientist, I emphasize that the integrity of your starting material dictates the reliability of your results. The Certificate of Analysis (CoA) is a critical, non-negotiable document.

Key items to scrutinize on a CoA:

-

Purity Determination: Look for purity assessment by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For this compound, GC is a common and effective method.[4] A purity of ≥98% is generally acceptable for most synthetic applications.

-

Identity Confirmation: The CoA should provide evidence of the compound's identity, typically through ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The expected spectrum should show a singlet for the methyl protons (CH₃) and a complex multiplet pattern for the three aromatic protons.

-

Residual Solvents: Check for the presence of residual solvents, which can interfere with sensitive downstream reactions, particularly those involving organometallic reagents.

Application Workflow: A Representative Suzuki-Miyaura Cross-Coupling Protocol

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. The C-Br bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This allows for selective functionalization at the 4-position.

Below is a detailed, literature-precedented protocol for a Suzuki-Miyaura coupling, a cornerstone reaction in modern drug discovery.

Objective: To selectively couple an arylboronic acid at the 4-position (bromo position) of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium carbonate [K₂CO₃] (3.0 eq)

-

Toluene/Water (4:1 mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst & Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate and triphenylphosphine. The ligand (PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product, 1-(3-chloro-4-(4-methoxyphenyl)phenyl)ethanone.

Workflow Visualization

Sources

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4'-Bromo-3'-chloroacetophenone | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 3114-31-6 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. 3114-31-6|this compound|BLD Pharm [bldpharm.com]

literature review of 1-(4-Bromo-3-chlorophenyl)ethanone

An In-depth Technical Guide: 1-(4-Bromo-3-chlorophenyl)ethanone as a Core Scaffold in Synthetic Chemistry and Drug Development

Abstract

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring both bromo and chloro functional groups alongside a reactive ketone, provides multiple avenues for chemical modification. This guide offers a comprehensive review of its synthesis, characterization, reactivity, and applications, particularly within the realm of drug discovery. From the foundational principles of its synthesis via Friedel-Crafts acylation to its role as a scaffold for advanced pharmaceutical compounds, we will explore the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction to a Versatile Synthetic Building Block

This compound, also known as 4'-Bromo-3'-chloroacetophenone, is a disubstituted acetophenone derivative.[1] Its value in synthetic chemistry stems from the presence of three distinct reactive sites: the electrophilic carbonyl carbon of the ketone, the adjacent alpha-carbon, and the two different halogen atoms on the aromatic ring. This trifecta of functionality allows for sequential and site-selective reactions, making it an ideal starting material for building molecular complexity. In medicinal chemistry, halogenated aromatic scaffolds are highly sought after as they can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate and provide synthetic handles for late-stage functionalization.[2][3]

Caption: Chemical structure of this compound.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 3114-31-6 | [1][4][5] |

| Molecular Formula | C₈H₆BrClO | [4][5][6] |

| Molecular Weight | 233.49 g/mol | [4][6][7] |

| Boiling Point | 310 °C | [7] |